molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

Cyclobutanol

Cat. No. B046151
CAS RN: 2919-23-5
M. Wt: 72.11 g/mol
InChI Key: KTHXBEHDVMTNOH-UHFFFAOYSA-N
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Description

Cyclobutanol is an organic compound characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached . It is defined as a cyclobutyl group with a hydroxyl group pendant and thus a cycloalkanol . Physically, it is a yellowish clear liquid that crystallizes orthorhombically at low temperatures .


Synthesis Analysis

The production of cyclobutanol generally involves the reduction of cyclobutanone, a ketone counterpart of cyclobutanol . The Clemmensen reduction is a classic method involving the reaction of cyclobutanone with zinc amalgam and hydrochloric acid . The Wolff-Kishner reduction, on the other hand, uses hydrazine and a strong base to achieve the reduction of cyclobutanone to cyclobutanol . In recent years, more sustainable and efficient methods of producing cyclobutanol have been explored, such as catalytic hydrogenation and biological synthesis using modified microorganisms .


Molecular Structure Analysis

The molecular formula of cyclobutanol is C4H7OH, and its structural formula can be represented as (CH2)3CHOH . The structure of cyclobutanol can also be viewed in 3D .


Chemical Reactions Analysis

Cyclobutanol exhibits a significant degree of steric strain due to its four-membered ring structure . This strain is a result of its carbon atoms being forced into a 90° angle, deviating from the ideal 109.5° angle found in sp3 hybridized carbons . This makes cyclobutanol more reactive compared to alcohols in less strained ring systems . Cyclobutanol’s Demjanov rearrangement with nitrous acid gives cyclobutanol, and cyclopropylmethanol rearranges in strong acid to the same . Metal hydrides reduce cyclobutanone to cyclobutanol; conversely, cyclobutanol oxidation is a salt-free route to cyclobutanone .

Scientific Research Applications

Intermediate in Organic Synthesis

Cyclobutanol’s reactivity, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis . It can be transformed into other useful compounds through a series of chemical reactions, thereby contributing to the synthesis of more complex molecules .

Pharmaceutical Industry

As an intermediate, cyclobutanol could potentially play a role in the creation of certain pharmaceuticals . Its strained structure might be leveraged to create novel therapeutic compounds with unique activity profiles .

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanol is used in the total synthesis of cyclobutane-containing natural products . These complex natural products, including terpenoids, alkaloids, and steroids, not only display fascinating architectures but also show potent biological activities .

Catalytic Reactions

Cyclobutanol has synthetic applications in gold-catalyzed ring expansions . This development of a novel type of transition metal-catalyzed cascade reactions utilizes small ring systems .

Sustainable Production Methods

In recent years, more sustainable and efficient methods of producing cyclobutanol have been explored . These include catalytic hydrogenation and biological synthesis using modified microorganisms .

Strain Release Applications

Cyclobutanol, due to its strain release properties, has been used to forge acyclic and other types of cyclic skeletons . This showcases the synthetic versatilities of cyclobutanol .

Safety and Hazards

Cyclobutanol is a highly flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . When inhaled or ingested, cyclobutanol may cause irritation and other health problems .

Relevant Papers

  • "Thermal and dielectric studies on orientationally disordered crystal: cyclobutanol" .
  • "Recent advances in the total synthesis of cyclobutane-containing natural products" .
  • "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" .

properties

IUPAC Name

cyclobutanol
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InChI

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
Source PubChem
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InChI Key

KTHXBEHDVMTNOH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(C1)O
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID5062712
Record name Cyclobutanol
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Molecular Weight

72.11 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanol
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Product Name

Cyclobutanol

CAS RN

2919-23-5
Record name Cyclobutanol
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Record name Cyclobutanol
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Synthesis routes and methods

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cyclobutanol?

A1: Cyclobutanol has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol.

Q2: What spectroscopic techniques are useful for characterizing cyclobutanol?

A2: Raman and infrared spectroscopy are valuable tools to identify cyclobutanol and analyze its vibrational modes. [, ] Differential Scanning Calorimetry (DSC) provides information about phase transitions and thermal events occurring in the substance. []

Q3: What is the predominant conformation of liquid cyclobutanol at ambient conditions?

A3: At room temperature, liquid cyclobutanol mainly exists as the equatorial-trans (Eq-t) conformer. A smaller proportion of equatorial-gauche (Eq-g) conformers also exists. []

Q4: Does cyclobutanol readily solidify upon cooling?

A4: Cyclobutanol exhibits a supercooled liquid state, remaining liquid even below its freezing point. Upon cooling to 138 K, it transitions into a glassy state. []

Q5: What phase transition occurs during the heating of cyclobutanol around 180 K?

A5: Upon heating to approximately 180 K, cyclobutanol undergoes a transition from the glassy state to a crystalline phase, accompanied by a noticeable change in its Raman spectra. []

Q6: What is a notable reaction of cyclobutanols in organic synthesis?

A6: Cyclobutanols are recognized as valuable precursors for synthesizing γ-substituted ketones, a transformation frequently achieved through radical-mediated ring-opening functionalization. []

Q7: Can you elaborate on the radical-mediated ring-opening functionalization of cyclobutanols?

A7: This approach involves generating a radical at the cyclobutanol's hydroxyl-bearing carbon, followed by ring-opening to yield a γ-substituted ketone. This strategy facilitates the incorporation of halogens like fluorine, chlorine, bromine, or the azide group. []

Q8: How can cyclobutanols be utilized to access heteroaromatic-fused 4-tetralones?

A8: A transition-metal-free method employs N-bromosuccinimide (NBS) to mediate the ring expansion of cyclobutanols, yielding heteroaromatic-fused 4-tetralones. The reaction's outcome is influenced by the substituents on the aromatic ring and the cyclobutanol moiety. []

Q9: Can you provide an example of a stereoselective reaction involving cyclobutanols?

A9: The samarium(II) iodide-mediated cyclization of γ,δ-unsaturated aldehydes offers a stereoselective route to functionalized cyclobutanols. This reaction exhibits excellent diastereoselectivity when the olefin adopts an E-geometry, yielding cis-cis'-cyclobutanol products. []

Q10: How can cyclobutanol be employed in the synthesis of enantiopure α-chlorocyclobutanones?

A10: Enantiopure α-chlorocyclobutanones, valuable building blocks for serine protease inhibitors, can be synthesized from bicyclic α-chlorocyclobutanones. These bicyclic precursors are easily accessible from Seebach's oxazolines and can be selectively reduced to the corresponding cyclobutanols. []

Q11: What are some applications of cyclobutanol in the synthesis of natural products?

A11: The iridium-catalyzed enantioselective fragmentation of cyclobutanols offers a novel route to α-tocopherol (vitamin E) synthesis. This method effectively desymmetrizes a prochiral spiro[chromane-2,3'-cyclobutanol] unit, achieving high enantioselectivity. []

Q12: How does the photochemistry of cyclobutanols contribute to their synthetic utility?

A12: Photoexcitation of cyclobutanols can trigger the cleavage of the cyclobutane ring, generating reactive intermediates like 1,4-biradicals. These intermediates can then engage in various transformations, including disproportionation, cyclization, and rearrangements, expanding the synthetic utility of cyclobutanols. [, , ]

Q13: Can you explain the role of manganese(III) acetate in cyclobutanol chemistry?

A13: Manganese(III) acetate acts as an oxidant, enabling the oxidative fragmentation-cyclization of unsaturated cyclobutanols. The reaction proceeds through the generation of tertiary radicals, which can undergo both 6-endo and 5-exo cyclizations to form various cyclic ketones. []

Q14: How can nickel catalysis be utilized in conjunction with cyclobutanols?

A14: Nickel catalysts enable the cine-arylation of tert-cyclobutanols with indoles, leading to β-aryl ketones. This reaction exhibits unusual site-selectivity, occurring at the C3 position of tert-cyclobutanols, and offers high atom economy and broad substrate scope. []

Q15: What is the significance of palladium catalysis in cyclobutanol transformations?

A15: Palladium catalysts are instrumental in various cyclobutanol transformations, including ring expansion reactions, cross-couplings, and carbopalladation reactions. These reactions often involve the activation of C-C bonds, enabling the construction of complex molecular architectures. [, , , ]

Q16: What unique reactivity is observed in the palladium-catalyzed reactions of 1-(1-alkynyl)cyclobutanols?

A16: These reactions follow a distinctive pathway involving oxidative addition, regioselective carbopalladation, ring expansion to form a palladacycle, and finally, reductive elimination to yield 2-alkylidenecyclopentanones with high stereoisomeric purity. [, ]

Q17: How has Density Functional Theory (DFT) contributed to our understanding of cyclobutanol reactions?

A17: DFT calculations are crucial in elucidating the mechanisms of various cyclobutanol transformations, including rhodium-catalyzed ring expansions and C-H bond aminations. These calculations offer insights into reaction pathways, transition states, and the origin of chemoselectivity observed in these reactions. []

Q18: What insights can be gained from studying the thermal decomposition of cyclobutanol?

A18: Studying the thermal decomposition of cyclobutanol at high temperatures using shock wave techniques and theoretical calculations provides information about its decomposition pathways and the formation of intermediates like vinyl alcohol. This knowledge contributes to our understanding of cyclobutanol's stability and potential applications in high-temperature processes. []

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